N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine
Description
Properties
CAS No. |
88541-05-3 |
|---|---|
Molecular Formula |
C9H8N6O2S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
GCIAXBYBBWFVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
- The 1,2,4-thiadiazole ring is commonly synthesized by cyclization of phenylthiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride or other dehydrating agents.
- For the 4-nitrophenyl substitution, the starting material is often a 4-nitrophenyl-substituted thiosemicarbazide or related compound.
- Cyclization conditions typically involve refluxing in solvents like ethanol or dimethylformamide (DMF) under acidic or dehydrating conditions to promote ring closure.
Introduction of the Guanidine Group
- Guanidine or guanidine derivatives (e.g., guanidine carbonate) are reacted with the thiadiazole intermediate.
- The reaction is often performed in polar aprotic solvents such as DMF at elevated temperatures (around 160°C) for several hours (e.g., 4 hours) to facilitate nucleophilic substitution or condensation.
- The guanidine group attaches at the 5-position of the thiadiazole ring, completing the target compound.
Representative Experimental Procedure
A typical preparation method adapted from related guanidine-thiadiazole syntheses is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Nitrophenylthiosemicarbazide + Phosphorus oxychloride, reflux | Cyclization to form 3-(4-nitrophenyl)-1,2,4-thiadiazole intermediate | High yield; monitored by TLC |
| 2 | Intermediate + Guanidine carbonate, DMF, 160°C, 4 hours | Guanidine substitution at 5-position | Moderate to high yield; product purified by filtration and washing |
| 3 | Purification | Filtration, washing with water, drying at room temperature | Product characterized by IR, NMR, melting point |
Data Table: Summary of Key Reaction Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 4-Nitrophenylthiosemicarbazide or related precursor | Purity critical for yield |
| Cyclization reagent | Phosphorus oxychloride (POCl3) or equivalent | Promotes ring closure |
| Solvent for cyclization | Ethanol or DMF | Polar solvents preferred |
| Guanidine source | Guanidine carbonate | Stable and easy to handle |
| Guanidine reaction solvent | DMF | High boiling point, polar aprotic |
| Temperature for guanidine reaction | 160°C | Ensures reaction completion |
| Reaction time | 4 hours | Optimized for yield |
| Purification method | Filtration, washing, drying | Monitored by TLC and melting point |
| Characterization | IR, 1H-NMR, 13C-NMR, melting point | Confirms structure and purity |
Research Findings and Optimization Notes
- The use of guanidine carbonate as the guanidine source is preferred due to its stability and ease of handling compared to guanidine hydrochloride or free guanidine.
- Reaction temperature and time are critical; insufficient heating leads to incomplete substitution, while excessive heating may cause decomposition.
- Solvent choice impacts solubility and reaction kinetics; DMF is favored for its ability to dissolve both reactants and withstand high temperatures.
- Purity of starting materials and intermediate monitoring by thin-layer chromatography (TLC) ensure high-quality final products.
- Characterization by spectroscopic methods (IR, NMR) confirms the successful formation of the guanidine-substituted thiadiazole.
Comparative Notes on Related Syntheses
- Similar guanidine-thiadiazole compounds have been synthesized using analogous methods, confirming the robustness of this approach.
- Variations in substituents on the phenyl ring (e.g., amino, nitro groups) require minor adjustments in reaction conditions but follow the same general synthetic logic.
- Multi-step syntheses involving chalcone intermediates and guanidine carbonate in DMF at elevated temperatures have been reported for related heterocyclic guanidines, supporting the methodology described here.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the sulfur or nitrogen positions. Key examples include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 80°C | S-alkylated thiadiazole derivatives | 65–78% | |
| Aryl substitution | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | 5-aryl-1,2,4-thiadiazole analogs | 50–62% |
-
Mechanism : The nitro group enhances electrophilicity at the thiadiazole C-3/C-5 positions, enabling attack by nucleophiles (e.g., amines, thiols).
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation or chemical reduction to yield aminophenyl derivatives, critical for further functionalization:
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | 3-(4-Aminophenyl)-1,2,4-thiadiazole | Antibiotic intermediates | |
| Na₂S₂O₄ | Aqueous HCl, 60°C | Aminophenyl derivative | Anticancer scaffolds |
-
Note : Reduction preserves the thiadiazole core while introducing reactive amino groups for cross-coupling or acylation .
Oxidation Reactions
The thiadiazole sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C, 4 h | Thiadiazole sulfone | Enhanced enzyme inhibition | |
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfoxide intermediate | Prodrug synthesis |
-
Impact : Sulfone derivatives exhibit improved metabolic stability and binding affinity toward kinase targets.
Cyclocondensation with Carboxylic Acids
The guanidine moiety participates in cyclocondensation to form fused heterocycles:
| Partner Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chlorobenzoic acid | POCl₃, 110°C, 6 h | Benzo[d]thiazolo[5,2-d]pyrimidines | 45% | |
| Malonic acid | Ac₂O, reflux, 3 h | Thiadiazolo[3,2-a]pyrimidin-5-ones | 58% |
Coordination with Metal Ions
The guanidine and thiadiazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2 h | Octahedral Cu(II) complex | 4.8 | |
| FeCl₃ | Ethanol, 60°C | Fe(III)-thiadiazole coordination polymer | N/A |
Interaction with Biological Targets
While not a classical "reaction," the compound binds to enzymes via hydrogen bonding and π-stacking:
Comparative Reactivity with Analogues
The nitro group’s position significantly alters reactivity compared to isomers:
| Compound | Reduction Rate (k, s⁻¹) | Sulfonation Yield |
|---|---|---|
| N''-[3-(4-Nitrophenyl)-thiadiazol]guanidine | 1.2 × 10⁻³ | 78% |
| N''-[5-(3-Nitrophenyl)-thiadiazol]guanidine | 0.8 × 10⁻³ | 65% |
Scientific Research Applications
N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a chemical compound featuring a guanidine moiety linked to a thiadiazole ring substituted with a nitrophenyl group. It has a molecular formula of and a molecular weight of approximately 264.27 g/mol. This compound has gained attention in medicinal chemistry for its potential biological activities and various applications.
Potential Biological Activities
Research indicates that this compound exhibits notable biological activities, specifically antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit certain enzymes and modulate protein functions, which could be beneficial in therapeutic contexts. The structural features of the compound may contribute to its interaction with biological targets, enhancing its efficacy as a drug candidate.
Interaction Studies
Interaction studies have shown that this compound can effectively bind to various biological targets. These interactions often lead to the inhibition of specific enzymes or modulation of signaling pathways critical for cellular functions. Molecular docking studies have been employed to predict the binding affinities and interaction modes of this compound with target proteins.
Applications
This compound has several applications:
- Medicinal Chemistry The compound is investigated for its potential antimicrobial and anticancer properties. Its ability to inhibit enzymes and modulate protein functions makes it a candidate for therapeutic applications.
- Drug Development The unique structural features of this compound allow it to interact effectively with biological targets, enhancing its potential as a drug candidate.
- Molecular Interaction Studies It is used in molecular docking studies to predict binding affinities and interaction modes with target proteins, aiding in the design of new drugs.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine | Contains an amino group instead of a nitro group, potentially leading to different biological activity |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Exhibits antimicrobial and anti-inflammatory properties due to different substituents on the thiadiazole ring |
| 2-(3-nitrophenyl)-1,3,4-thiadiazole derivatives | Similar nitro substitution but varies in the position and type of heterocyclic ring |
Mechanism of Action
The mechanism of action of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and guanidine moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s structure can be compared to other guanidine-thiadiazole hybrids:
- N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-alkylguanidines (): These derivatives feature a thiazole ring instead of thiadiazole and include fluorobenzyl and pyridyl substituents. The absence of a nitro group reduces electron-withdrawing effects compared to the target compound .
- N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine (): This compound substitutes the thiadiazole core with a methoxyphenyl group. The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points: Derivatives in exhibit melting points ranging from 54–56°C to >137°C, influenced by substituent bulkiness and hydrogen bonding.
- Molecular Weight : The target compound (estimated molecular weight ~290–310 g/mol) is heavier than N''-(4-methoxyphenyl)-tetramethylguanidine (221.3 g/mol, ), due to the nitro group and thiadiazole ring .
Table 2: Hazard Comparison
Research Implications and Gaps
- The nitro group in the target compound may improve bioactivity but poses synthesis and toxicity challenges compared to methoxy or alkyl-substituted analogs.
- Further studies are needed to confirm its physicochemical properties and optimize synthetic routes for higher yields.
Biological Activity
N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on various research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a nitrophenyl group and a guanidine moiety. The chemical structure can be represented as follows:
This structure is significant as the presence of the nitrophenyl group may enhance the compound's biological activity through increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the 1,2,4-thiadiazole nucleus have shown effectiveness against various bacterial strains. In a study comparing different thiadiazole derivatives, it was found that those with nitrophenyl substitutions exhibited enhanced antibacterial potency compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 0.008 - 0.046 | Staphylococcus aureus, E. coli |
| Reference (Ampicillin) | 0.1 | Staphylococcus aureus |
| Reference (Streptomycin) | 0.05 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxicity of thiadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain substitutions significantly increased the IC50 values compared to untreated controls:
- IC50 for this compound : 20 µM
- Control (Doxorubicin) : 5 µM
This indicates that while this compound has potential anticancer activity, further modifications may enhance its efficacy.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation .
Q & A
Basic Questions
Q. What analytical techniques are recommended for structural confirmation of N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments. For example, aromatic protons from the 4-nitrophenyl group appear as distinct doublets in the δ 7.5–8.5 ppm range, while thiadiazole protons may resonate near δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Melting Point Analysis : Compare observed melting points with literature values to assess purity (>300°C for related guanidine derivatives) .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antiprotozoal Assays : Conduct in vitro screening against protozoan parasites (e.g., Trypanosoma brucei) using cell viability assays (e.g., Alamar Blue). Include positive controls like pentamidine and assess IC values .
- Dose-Response Studies : Use serial dilutions (0.1–100 µM) to establish dose-dependent activity and calculate selectivity indices relative to mammalian cell lines.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in airtight containers under dry, ventilated conditions to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer :
- Factor Selection : Key variables include reaction temperature (e.g., 80–120°C), catalyst loading (e.g., 5–20 mol%), and solvent polarity (e.g., DMF vs. THF).
- Design Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Loading | 5 mol% | 20 mol% |
| Solvent | DMF | THF |
- Analysis : Use ANOVA to identify significant factors. For example, a central composite design (CCD) revealed that solvent polarity and temperature account for >70% of yield variability in similar guanidine syntheses .
Q. How can computational modeling predict reactivity intermediates in the synthesis pathway?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for cyclization steps (e.g., thiadiazole ring formation).
- Transition State Analysis : Identify rate-limiting steps by locating transition states and calculating activation energies. For example, intermediates with nitro groups may exhibit higher stabilization due to resonance .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC values, assay conditions) and apply statistical tools (e.g., random-effects models) to account for variability.
- Experimental Replication : Standardize assay protocols (e.g., cell line selection, incubation time) to isolate compound-specific effects. For instance, discrepancies in antiprotozoal activity may arise from differences in parasite strains or culture media .
Q. What advanced techniques elucidate the reaction mechanism of thiadiazole-guanidine coupling?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify proton-transfer steps.
- Spectroscopic Monitoring : Use in situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitrene species in thiadiazole formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
